Cas no 83647-43-2 ((3-bromo-2-methylphenyl)methanol)
(3-bromo-2-methylphenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-methylbenzyl Alcohol
- (3-Bromo-2-methylphenyl)methanol
- 3-bromo-2-methylBenzenemethanol
- 3-Bromo-2-methyl-benzenemethanol
- Benzenemethanol, 3-bromo-2-methyl
- BENZENEMETHANOL, 3-BROMO-2-METHYL-
- (3-Bromo-2-methyl-phenyl)-methanol
- 3-Bromo-2-methylbenzenemethanol (ACI)
- AS-19890
- 2-Methyl-3-bromo-phenylmethanol
- SCHEMBL147988
- DB-366076
- CS-W000403
- SY030258
- AKOS014882525
- SB38933
- XYDXDWXAAQXHLK-UHFFFAOYSA-N
- EN300-120528
- MFCD11847531
- 83647-43-2
- (3-bromo-2-methylphenyl) methanol
- Z1263881346
- DTXSID30434495
- (3-bromo-2-methylphenyl)methanol
-
- MDL: MFCD11847531
- Inchi: 1S/C8H9BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3
- InChI Key: XYDXDWXAAQXHLK-UHFFFAOYSA-N
- SMILES: BrC1C(C)=C(CO)C=CC=1
Computed Properties
- Exact Mass: 199.98368g/mol
- Monoisotopic Mass: 199.98368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.481±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 103-104 ºC (benzene )
- Boiling Point: 286.4±25.0 ºC (760 Torr),
- Flash Point: 127.0±23.2 ºC,
- Solubility: Slightly soluble (3.6 g/l) (25 º C),
(3-bromo-2-methylphenyl)methanol Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
(3-bromo-2-methylphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FU110-100mg |
(3-bromo-2-methylphenyl)methanol |
83647-43-2 | 97% | 100mg |
45CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FU110-250mg |
(3-bromo-2-methylphenyl)methanol |
83647-43-2 | 97% | 250mg |
92CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FU110-5g |
(3-bromo-2-methylphenyl)methanol |
83647-43-2 | 97% | 5g |
532.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FU110-1g |
(3-bromo-2-methylphenyl)methanol |
83647-43-2 | 97% | 1g |
131.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FU110-20g |
(3-bromo-2-methylphenyl)methanol |
83647-43-2 | 97% | 20g |
1746.0CNY | 2021-07-14 | |
| abcr | AB447936-250 mg |
(3-Bromo-2-methylphenyl)methanol, 95%; . |
83647-43-2 | 95% | 250MG |
€67.30 | 2022-08-31 | |
| Apollo Scientific | OR16662-1g |
3-Bromo-2-methylbenzyl alcohol |
83647-43-2 | 97% | 1g |
£15.00 | 2025-02-19 | |
| Apollo Scientific | OR16662-5g |
3-Bromo-2-methylbenzyl alcohol |
83647-43-2 | 97% | 5g |
£25.00 | 2025-02-19 | |
| Apollo Scientific | OR16662-25g |
3-Bromo-2-methylbenzyl alcohol |
83647-43-2 | 97% | 25g |
£104.00 | 2025-02-19 | |
| abcr | AB447936-1 g |
(3-Bromo-2-methylphenyl)methanol, 95%; . |
83647-43-2 | 95% | 1g |
€90.80 | 2023-04-22 |
(3-bromo-2-methylphenyl)methanol Production Method
Production Method 1
2.1 Reagents: Dibromomethane , Nitrous acid , Hydrogen bromide
Production Method 2
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 2 h, reflux
2.2 Reagents: Ethyl acetate
Production Method 3
1.2 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Water
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 2 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Production Method 5
1.2 Reagents: Ethyl acetate
Production Method 6
Production Method 7
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
(3-bromo-2-methylphenyl)methanol Raw materials
- Ethyl 3-bromo-2-methylbenzoate
- 3-Bromo-2-methylbenzaldehyde
- 1,3-dibromo-2-methylbenzene
- 2-Methyl-3-nitrobenzyl alcohol
- 3-bromo-2-methyl-benzoic acid
- 3-Amino-2-methyl-benzyl Alcohol
(3-bromo-2-methylphenyl)methanol Preparation Products
(3-bromo-2-methylphenyl)methanol Suppliers
(3-bromo-2-methylphenyl)methanol Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on (3-bromo-2-methylphenyl)methanol
Introduction to (3-bromo-2-methylphenyl)methanol (CAS No. 83647-43-2)
(3-bromo-2-methylphenyl)methanol, with the CAS number 83647-43-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its brominated aromatic ring and a hydroxymethyl substituent, has garnered attention due to its versatile applications in synthetic chemistry and potential utility in drug development.
The structural features of (3-bromo-2-methylphenyl)methanol make it a valuable intermediate in the synthesis of more complex molecules. The presence of both a bromine atom and a hydroxymethyl group provides multiple reaction sites, enabling diverse chemical transformations. These include nucleophilic aromatic substitution, cross-coupling reactions, and etherification, among others. Such reactivity is highly advantageous for constructing intricate molecular architectures, which are often required in the design of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing brominated aromatic rings. The bromine atom, in particular, can enhance binding affinity to biological targets by influencing electronic properties and steric interactions. This has led to the investigation of (3-bromo-2-methylphenyl)methanol as a precursor in the synthesis of kinase inhibitors, anticancer agents, and other therapeutic compounds.
One of the most compelling areas of research involving (3-bromo-2-methylphenyl)methanol is its application in the development of small-molecule modulators of protein-protein interactions. These interactions are crucial for numerous cellular processes and are often implicated in diseases such as cancer and inflammatory disorders. By designing molecules that can selectively disrupt or enhance specific protein interactions, researchers aim to develop new treatments with improved efficacy and reduced side effects.
The hydroxymethyl group in (3-bromo-2-methylphenyl)methanol also offers opportunities for further functionalization. It can be oxidized to form aldehydes or carboxylic acids, or it can participate in etherification reactions to introduce diverse side chains. These modifications can fine-tune the pharmacokinetic properties of derived compounds, such as their solubility, metabolic stability, and target specificity.
Recent advances in computational chemistry have further facilitated the exploration of (3-bromo-2-methylphenyl)methanol derivatives. Molecular modeling techniques allow researchers to predict the binding modes of these compounds to biological targets with high accuracy. This has enabled the rational design of novel analogs with enhanced potency and selectivity. For instance, virtual screening campaigns have identified several derivatives of (3-bromo-2-methylphenyl)methanol that show promising activity against specific kinases involved in cancer progression.
The synthesis of these derivatives often involves multi-step organic transformations, requiring careful optimization to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular frameworks efficiently. Additionally, green chemistry principles are being increasingly adopted to minimize waste and improve sustainability in these synthetic processes.
In conclusion, (3-bromo-2-methylphenyl)methanol (CAS No. 83647-43-2) represents a versatile building block with significant potential in pharmaceutical research. Its unique structural features enable diverse chemical modifications and biological applications, making it a valuable asset for medicinal chemists seeking to develop novel therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this are likely to play an increasingly important role in addressing complex diseases.
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